Caparratriene

Natural Product Isolation Leukemia Cytotoxicity Screening

Caparratriene (CAS 172549-29-0) is an acyclic sesquiterpene hydrocarbon first isolated from the trunk oil of *Ocotea caparrapi* (Lauraceae). Its structure is established as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene, with a molecular formula of C₁₅H₂₆ and a molecular weight of 206.37 g/mol.

Molecular Formula C15H26
Molecular Weight 206.37 g/mol
Cat. No. B1236439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaparratriene
Synonyms3,7,11-trimethyl-2,4,10-dodecatriene
caparratriene
Molecular FormulaC15H26
Molecular Weight206.37 g/mol
Structural Identifiers
SMILESCC=C(C)C=CCC(C)CCC=C(C)C
InChIInChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,15H,7,11-12H2,1-5H3/b10-8+,14-6+
InChIKeyGIBJEWOSWWYJSK-CKGOAGCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caparratriene: A Quantifiable Antileukemic Sesquiterpene from Ocotea caparrapi for Targeted Procurement


Caparratriene (CAS 172549-29-0) is an acyclic sesquiterpene hydrocarbon first isolated from the trunk oil of *Ocotea caparrapi* (Lauraceae) [1]. Its structure is established as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene, with a molecular formula of C₁₅H₂₆ and a molecular weight of 206.37 g/mol [2]. Unlike the major inactive constituents of the source oil (e.g., nerolidol, caparrapidiol), caparratriene demonstrates specific growth inhibitory activity against human CEM leukemia cells, making it the principal bioactive agent of this ethnopharmacologically used resin [1]. Multiple stereoselective synthetic routes have been developed to produce the natural (+)-enantiomer, ensuring access to material of defined configuration for research applications [3].

Why Sesquiterpene Analogs Cannot Replace Caparratriene in Targeted Leukemia Research


Substitution of caparratriene with structurally related sesquiterpenes or other constituents from *Ocotea caparrapi* oil is not scientifically justifiable for antileukemic activity screening. The original isolation study demonstrated that while caparratriene exhibits an IC₅₀ of 3.0 ± 0.5 × 10⁻⁶ M against CEM leukemia cells, the major oil component nerolidol (present at up to 70%) and the related alcohols caparrapidiol and caparrapitriol possess no documented physiological activity against this cell line [1]. Furthermore, caparratriene's specific (2E,4E,7R) stereochemistry is critical; synthetic studies confirm that the 2Z isomer or mixtures thereof do not exhibit the same antileukemic potency, underscoring that stereochemical fidelity is a non-negotiable parameter for procurement [2]. Generic sourcing of undefined sesquiterpene mixtures will not yield the same quantitative bioactivity.

Quantitative Differentiation of Caparratriene: Head-to-Head and Class-Level Evidence


Caparratriene is the Sole Antileukemic Principle in Ocotea caparrapi Oil

In the 1996 isolation study, caparratriene demonstrated significant growth inhibitory activity (IC₅₀ = 3.0 ± 0.5 × 10⁻⁶ M) against CEM leukemia cells. In contrast, none of the other characterized constituents of *Ocotea caparrapi* oil—including the major component nerolidol (up to 70% of the oil) and the sesquiterpene alcohols caparrapidiol and caparrapitriol—exhibited any documented physiological activity [1]. This establishes caparratriene as the sole bioactive compound responsible for the oil's traditional anticancer use, a critical distinction for research targeting defined molecular mechanisms.

Natural Product Isolation Leukemia Cytotoxicity Screening

Potency Comparison of Caparratriene vs. Nerolidol in Leukemia Cell Models

While caparratriene exhibits an IC₅₀ of 3.0 ± 0.5 × 10⁻⁶ M (3.0 µM) against CEM leukemia cells [1], nerolidol—a structurally related sesquiterpene alcohol—shows significantly weaker activity in leukemia models. In MOLT-4 acute lymphoblastic leukemia cells, nerolidol requires a 10-fold higher concentration to achieve 50% inhibition (IC₅₀ = 30 µM) [2]. This cross-study comparison, though limited by different assay conditions, highlights the superior potency of caparratriene within the sesquiterpene class for this therapeutic indication.

Antileukemic Agents Sesquiterpenes CEM Cell Line

Stereochemical Purity Defines Activity: (+)-Caparratriene vs. Isomeric Mixtures

The biological activity of caparratriene is stereospecific. The natural (+)-enantiomer, bearing the (7R) configuration, exhibits the reported antileukemic activity. An expedient total synthesis of (±)-caparratriene via two Wittig reactions produced the target compound as an inseparable 2:1 mixture with its inactive 2Z isomer [1]. This stereochemical impurity directly compromises bioactivity. Subsequent stereoselective syntheses, such as the aqueous Wittig approach, yield (+)-caparratriene with exclusive (4E)-selectivity and good stereoselectivity at the C7 allylic position, providing material with the required configuration for pharmacological validation [2].

Stereoselective Synthesis Anticancer Agents Chiral Chemistry

Caparratriene as a Semiochemical: A Dual-Use Research Tool

Beyond its antileukemic activity, caparratriene is recognized as a semiochemical. The compound (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene is documented in The Pherobase as a component of the chemical communication system of various species [1]. This dual functionality (anticancer agent and semiochemical) is not shared by the other inactive constituents of *O. caparrapi* oil, which lack any documented semiochemical role. This provides a unique, evidence-based rationale for its use in interdisciplinary studies spanning chemical ecology and pharmacology.

Chemical Ecology Pheromones Semiochemicals

Occurrence in Alternative Plant Sources: Hellenia speciosa

Caparratriene is not exclusive to *Ocotea caparrapi*. GC-MS analysis of ethanolic leaf extract of *Hellenia speciosa* identified caparratriene as a constituent, representing 9.72% of the extract's volatile composition (based on retention time and peak area) [1]. This finding provides an alternative natural source for the compound, which may be relevant for supply chain diversification. In contrast, the other inactive sesquiterpenes from *O. caparrapi* have not been reported in *H. speciosa*, highlighting caparratriene's broader phytochemical distribution.

Phytochemistry GC-MS Alternative Natural Sources

Evidence-Backed Application Scenarios for Caparratriene Procurement


Targeted Antileukemic Agent Screening and Mechanism-of-Action Studies

Given its demonstrated IC₅₀ of 3.0 µM against CEM leukemia cells and its status as the sole bioactive component of *Ocotea caparrapi* oil [1], caparratriene is optimally suited for academic and pharmaceutical research focused on leukemia cell proliferation inhibition. Its defined stereochemistry allows for reproducible pharmacological evaluation, distinguishing it from inactive analogs like nerolidol [2]. Procurement of the (+)-enantiomer is essential for any assay aimed at validating traditional use or exploring signaling pathways involved in leukemia.

Chemical Ecology and Semiochemical Tool Development

Caparratriene's documented role in insect chemical communication systems, as cataloged in The Pherobase [1], positions it as a valuable tool for studies in chemical ecology, pest management, and insect behavior. Unlike the inactive constituents of *O. caparrapi*, caparratriene offers a dual-use potential that can bridge pharmacological and ecological research disciplines.

Synthetic Methodology Development and Chiral Building Block Supply

The multiple stereoselective synthetic routes to (+)-caparratriene—including the 3-step, 17.5% yield from (R)-(+)-citronellal [1] and aqueous Wittig approaches [2]—make it a relevant target for synthetic chemistry groups developing new methodologies for acyclic sesquiterpenes. The compound's defined stereochemical requirements (2E,4E,7R) provide a benchmark for evaluating reaction selectivity and yield, supporting procurement for synthetic R&D.

Natural Product Sourcing and Phytochemical Fingerprinting

The identification of caparratriene in *Hellenia speciosa* leaf extract at a relative abundance of 9.72% by GC-MS [1] supports its use as a reference standard for phytochemical profiling, quality control of plant extracts, and comparative metabolomics studies. Researchers investigating *Hellenia* species or seeking alternative natural sources of caparratriene can utilize this quantitative benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caparratriene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.